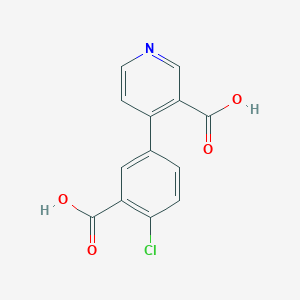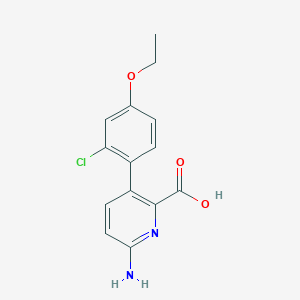
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95%
説明
4-(3-Carboxy-4-chlorophenyl)nicotinic acid (4-CCPA) is a naturally-occurring compound found in plants and animals, and is also produced synthetically in the laboratory. It is a derivative of nicotinic acid, and is an important building block for a variety of biochemical pathways. 4-CCPA is used in a wide range of applications, including scientific research, drug development, and biotechnology.
科学的研究の応用
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biochemicals. It is also used in the synthesis of a variety of polymers, including polyamides, polyesters, and polycarbonates. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is used in the synthesis of a variety of dyes and pigments, and it is used as a reagent in the synthesis of a variety of small molecules, including organic acids, amines, and alcohols.
作用機序
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% acts as a reversible inhibitor of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It is also believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may act as an agonist or antagonist of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to have neuroprotective effects.
実験室実験の利点と制限
The main advantage of using 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of applications, including the synthesis of a variety of compounds, the synthesis of a variety of polymers, and the synthesis of a variety of small molecules. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects, which makes it an ideal reagent for a variety of scientific research applications. However, the main limitation of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is its potential toxicity. It is important to use 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in a well-ventilated area, and to use proper safety precautions when handling it.
将来の方向性
For the use of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% include its use in the development of new drugs and therapies. It is possible that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop drugs that target specific enzymes and G-protein coupled receptors involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new polymers, dyes, and pigments, and to develop new small molecules with specific biochemical and physiological effects. Finally, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new methods of synthesis, which may lead to more efficient and cost-effective production of a variety of compounds.
合成法
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% can be synthesized in the laboratory via a variety of methods. The most common method is a multi-step process involving the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of pyridine. This reaction produces a mixture of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% and 4-chlorobenzylidene-nicotinic acid, which can be separated by thin-layer chromatography. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of trifluoroacetic acid, or the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of aluminum chloride.
特性
IUPAC Name |
4-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-2-1-7(5-9(11)12(16)17)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIORQLVKHRWVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692735 | |
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261910-63-7 | |
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)
